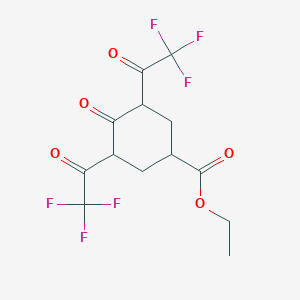![molecular formula C13H11ClN4S2 B15281896 {6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B15281896.png)
{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide is a complex organic molecule that features a triazole ring fused with a thiadiazole ring, a chlorophenyl group, and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and thiadiazole rings, followed by the introduction of the chlorophenyl and vinyl groups. The final step often involves the methylation of the sulfide group.
Formation of Triazole and Thiadiazole Rings: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile. The thiadiazole ring can be formed through the reaction of thiosemicarbazide with a suitable dihalide.
Introduction of Chlorophenyl and Vinyl Groups: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, while the vinyl group can be added through a Heck reaction.
Methylation of Sulfide Group: The final step involves the methylation of the sulfide group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide: can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Ethyl derivative
Substitution: Amino or thiol derivatives
科学的研究の応用
{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
作用機序
The mechanism of action of {6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and thiadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide: can be compared with other compounds that have similar structural motifs:
Triazole Derivatives: Compounds with triazole rings are known for their antimicrobial and antifungal properties.
Thiadiazole Derivatives: These compounds are often explored for their anti-inflammatory and anticancer activities.
Chlorophenyl Derivatives: Chlorophenyl groups are common in many pharmaceuticals and agrochemicals, contributing to their biological activity.
List of Similar Compounds
- 1,2,4-Triazole
- 1,3,4-Thiadiazole
- 3-Chlorostyrene
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H11ClN4S2 |
|---|---|
分子量 |
322.8 g/mol |
IUPAC名 |
6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H11ClN4S2/c1-19-8-11-15-16-13-18(11)17-12(20-13)6-5-9-3-2-4-10(14)7-9/h2-7H,8H2,1H3/b6-5+ |
InChIキー |
OFJDZCHUWNAXAZ-AATRIKPKSA-N |
異性体SMILES |
CSCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=CC=C3)Cl |
正規SMILES |
CSCC1=NN=C2N1N=C(S2)C=CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281820.png)
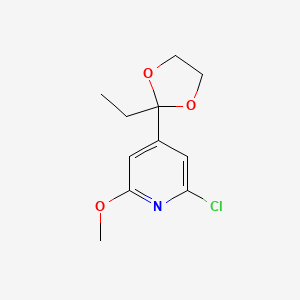
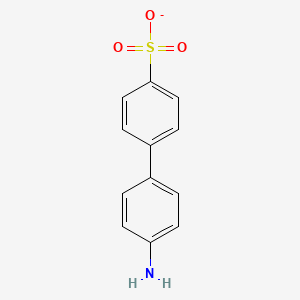
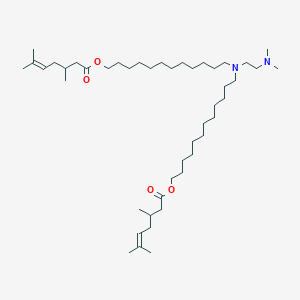
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
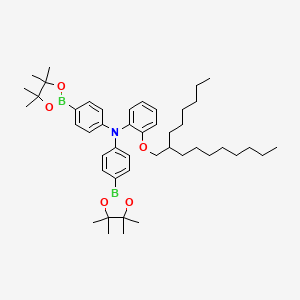
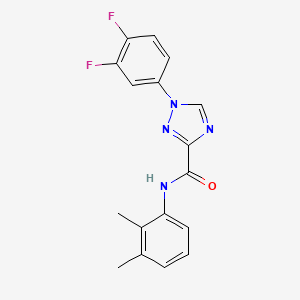
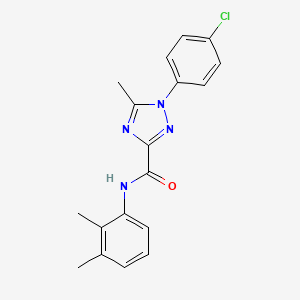
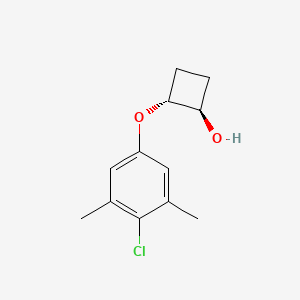

![(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B15281883.png)
![6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281886.png)
